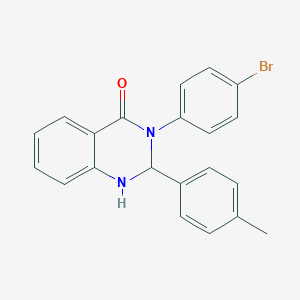![molecular formula C21H15ClN6O B393155 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B393155.png)
5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines a triazinoindole core with a furan ring and a chlorophenyl group, making it an interesting subject for chemical and pharmacological research.
Vorbereitungsmethoden
The synthesis of 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a chlorophenyl group, often using a Friedel-Crafts reaction.
Formation of the triazinoindole core: This involves the cyclization of a suitable precursor to form the triazinoindole structure.
Condensation with hydrazine: The final step involves the condensation of the triazinoindole with hydrazine and the furan ring to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several potential scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone include other indole derivatives with similar structural features. These compounds may share some biological activities but differ in their specific properties and applications. Some examples of similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Eigenschaften
Molekularformel |
C21H15ClN6O |
|---|---|
Molekulargewicht |
402.8g/mol |
IUPAC-Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C21H15ClN6O/c1-12-5-4-7-15-18(12)24-20-19(15)26-28-21(25-20)27-23-11-13-9-10-17(29-13)14-6-2-3-8-16(14)22/h2-11H,1H3,(H2,24,25,27,28)/b23-11+ |
InChI-Schlüssel |
HJEGCNYNLAGMHJ-FOKLQQMPSA-N |
SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5Cl |
Isomerische SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(O4)C5=CC=CC=C5Cl |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(O4)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(5-Bromo-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B393073.png)
![6,8-dibromo-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B393074.png)
![6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B393077.png)

![6-bromo-3-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393085.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B393091.png)

![1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B393093.png)




